![molecular formula C10H15NO B1623958 [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime CAS No. 2051-55-0](/img/structure/B1623958.png)

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

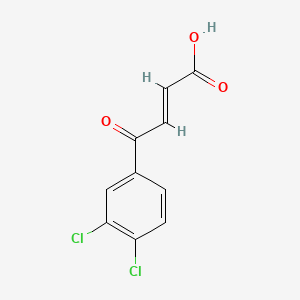

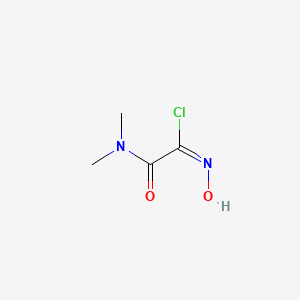

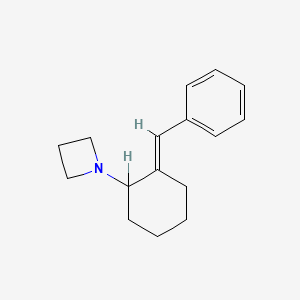

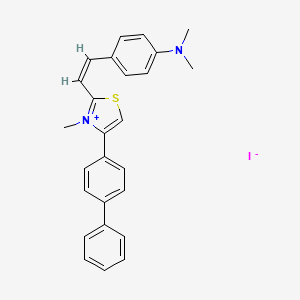

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.2322 . It is also known by its CAS Registry Number, 2051-55-0 .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis

This compound has a boiling point of 279ºC at 760mmHg . The compound undergoes phase changes at certain temperatures. It has a fusion temperature of 365.10 K and an enthalpy of sublimation of 102 ± 5 kJ/mol at 334 K . The enthalpy of fusion is 17.020 kJ/mol at 365.1 K .Wissenschaftliche Forschungsanwendungen

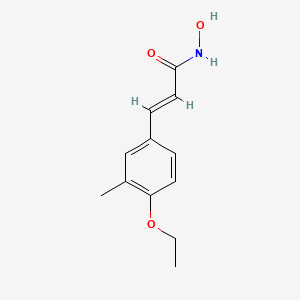

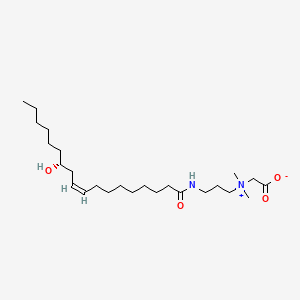

Synthesis and Catalysis

- Oximes, including variants similar to S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, are essential in the synthesis of various compounds. For instance, oximes are crucial for producing ε-caprolactam, a monomer used in the nylon-6 industry. The research by Lorenzo, Romero, and Santos (2016) explored the oximation of cyclohexanone with hydroxylammonium sulfate, focusing on the effects of pH, reagent concentration, and temperature on the reaction rate, providing insights into the optimization of such processes (Lorenzo, Romero, & Santos, 2016).

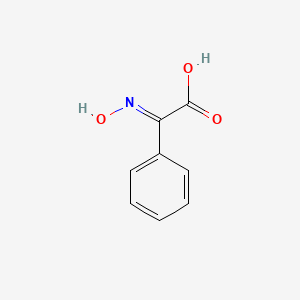

Structural Analysis

- The study of the structure of salts of β-dione dioximes, including those related to the target compound, reveals insights into the enamine forms of oximes and their structural characteristics. Iwakura, Uno, and Haga (1970) performed an analysis that suggested the enamine structure based on NMR and IR spectra (Iwakura, Uno, & Haga, 1970).

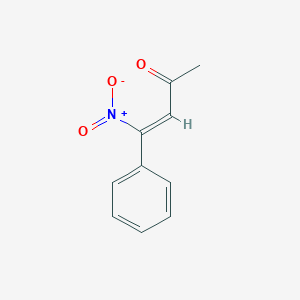

Chemical Reactions and Properties

- Oximes undergo various chemical transformations, such as the Beckmann rearrangement, which is a pathway to industrially significant compounds like ε-caprolactam. Research on regioselective synthesis of E-oximes catalyzed by ferric chloride under solvent-free conditions by Eshghi and Hassankhani (2005) contributes to the understanding of oxime chemistry, highlighting efficient methods for oxime synthesis and isomer separation (Eshghi & Hassankhani, 2005).

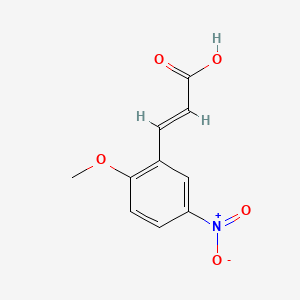

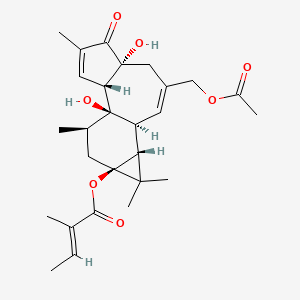

Advanced Materials and Applications

- The nucleophilicity of oximes, including studies on their addition to nitrilium closo-decaborate clusters, illustrates their reactivity and potential in synthesizing novel organometallic compounds. Bolotin et al. (2016) explored the reactivity of various oximes with nitrilium closo-decaborate clusters, providing valuable data on the kinetics and mechanisms of these reactions (Bolotin et al., 2016).

Molecular Structure and Conformation

- The study on the conformational aspects of cyclohexanone oxime derivatives, such as S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, contributes to understanding the structural preferences and stability of these compounds. For example, research on 3-hydroxyimino-1-methyl-5-phenylcyclohexane-1-carbonitrile by Thiruvalluvar et al. (2007) sheds light on the chair conformation of the cyclohexane ring and the orientation of substituents, which are stabilized by intermolecular and intramolecular interactions (Thiruvalluvar et al., 2007).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime involves the conversion of 2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the oxime product" ] } | |

| 2051-55-0 | |

Molekularformel |

C10H15NO |

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

N-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]hydroxylamine |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/t9-/m0/s1 |

InChI-Schlüssel |

JOAADLZWSUDMHZ-VIFPVBQESA-N |

Isomerische SMILES |

CC1=CC[C@@H](CC1=NO)C(=C)C |

SMILES |

CC1=CCC(CC1=NO)C(=C)C |

Kanonische SMILES |

CC1=CCC(CC1=NO)C(=C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.